6-chloro-N-isopentylpyridazine-3-carboxamide
Overview
Description
6-Chloro-N-isopentylpyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-chloropyridazine-3-carboxylic acid with isopentylamine under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the carboxamide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-isopentylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like N-alkyl or N-aryl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
6-Chloro-N-isopentylpyridazine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-N-isopentylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . For instance, it may inhibit DNA synthesis in bacterial cells or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide: This compound shares a similar pyridazine core but has different substituents, leading to variations in its biological activity.
3-Chloro-6-methylpyridazine: Another pyridazine derivative with distinct chemical properties and applications.
Uniqueness: 6-Chloro-N-isopentylpyridazine-3-carboxamide is unique due to its specific substituents, which confer distinct pharmacological properties. Its isopentyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
IUPAC Name |
6-chloro-N-(3-methylbutyl)pyridazine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7(2)5-6-12-10(15)8-3-4-9(11)14-13-8/h3-4,7H,5-6H2,1-2H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBDDYSEVSDDMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=NN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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